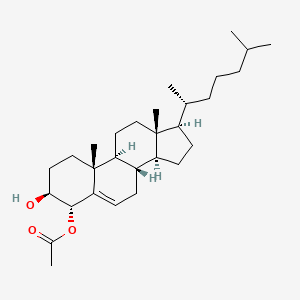

4b-Hydroxy Cholesterol 4-Acetate

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4b-Hydroxy Cholesterol 4-Acetate typically involves the acetylation of (3beta,4alpha)-3-Hydroxycholest-5-en-4-ol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

4b-Hydroxy Cholesterol 4-Acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of (3beta,4alpha)-3-Hydroxycholest-5-en-4-ol

Substitution: Formation of various substituted derivatives depending on the nucleophile used

科学研究应用

Role in Lipid Metabolism

4β-Hydroxy cholesterol 4-acetate acts as a prolipogenic factor, influencing lipid accumulation in the liver. It functions through the liver X receptor (LXR) pathway, promoting de novo lipogenesis by activating sterol regulatory element-binding protein 1c (SREBP1c). This activation leads to increased triglyceride synthesis and storage within hepatocytes.

Key Findings:

- In Vitro Studies: In primary mouse hepatocytes, treatment with 4β-Hydroxy cholesterol 4-acetate resulted in significant lipid droplet accumulation, indicating its role in triglyceride synthesis .

- In Vivo Studies: Mice fed with a diet supplemented with 4β-Hydroxy cholesterol 4-acetate showed increased liver lipid content and larger lipid droplets compared to controls, albeit less potent than synthetic LXR agonists .

Biomarker for Drug Interaction Studies

4β-Hydroxy cholesterol 4-acetate serves as an endogenous biomarker for assessing the activity of cytochrome P450 enzymes, particularly CYP3A4. Its plasma levels increase significantly following the administration of CYP3A inducers such as rifampicin and carbamazepine, making it a valuable tool in drug-drug interaction studies.

Modeling and Simulation:

- A physiologically based pharmacokinetic (PBPK) model has been developed to simulate plasma levels of 4β-Hydroxy cholesterol 4-acetate following CYP3A induction. This model helps predict how different populations may respond to drugs that influence CYP3A activity .

Cholesterol Transport Regulation

Recent studies have demonstrated that 4β-Hydroxy cholesterol 4-acetate regulates cholesterol transport mechanisms. It represses cholesterol influx while inducing efflux through activation of specific transporters like ATP-binding cassette transporter A1 (ABCA1).

Mechanisms:

- The compound activates the PXR-LXR signaling pathway, which is crucial for regulating lipid metabolism and cholesterol homeostasis. Elevated levels of 4β-Hydroxy cholesterol 4-acetate lead to increased expression of efflux transporters in macrophages, promoting cholesterol removal from cells .

Clinical Implications

The clinical relevance of 4β-Hydroxy cholesterol 4-acetate extends to its potential use as a biomarker for monitoring CYP3A activity in patients undergoing treatment with drugs that affect this enzyme system. Its measurement can provide insights into individual responses to medications and help optimize therapeutic strategies.

Clinical Studies:

- Clinical trials have shown that plasma concentrations of 4β-Hydroxy cholesterol 4-acetate correlate with the induction of CYP3A enzymes, providing a framework for evaluating drug interactions and patient-specific responses to therapy .

Data Summary

The following table summarizes key findings related to the applications of 4β-Hydroxy cholesterol 4-acetate:

作用机制

The mechanism of action of 4b-Hydroxy Cholesterol 4-Acetate involves its interaction with specific molecular targets and pathways. It is believed to modulate cholesterol metabolism by influencing the activity of enzymes involved in cholesterol biosynthesis and degradation. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

相似化合物的比较

Similar Compounds

(3beta,4alpha,5alpha)-4-Methyl-8(14)-cholesten-3-ol: Another cholesterol derivative with a similar structure but different functional groups.

(3beta,5alpha,6alpha,7alpha,22E,24R)-5,6-Epoxyergosta-8,14,22-triene-3,7-diol: A compound with a similar steroid backbone but additional functional groups and different biological properties.

Uniqueness

4b-Hydroxy Cholesterol 4-Acetate is unique due to its specific acetylation at the 4-position, which imparts distinct chemical and biological properties. This acetylation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

生物活性

4β-Hydroxy cholesterol 4-acetate (4β-HC) is an oxysterol derivative of cholesterol that plays a significant role in various biological processes, particularly in lipid metabolism and signaling pathways. This article delves into the biological activity of 4β-HC, presenting data from research findings, case studies, and comparative analyses with related compounds.

| Property | Value |

|---|---|

| CAS Number | 2515-18-6 |

| Molecular Formula | C27H46O3 |

| Molecular Weight | 414.66 g/mol |

| IUPAC Name | (3S,5S)-3-hydroxy-5-(4-hydroxyphenyl)-2,2-dimethyl-1-cyclopentene-1-acetic acid |

| Synonyms | 4β-Hydroxycholesterol acetate |

| Solubility | Soluble in organic solvents |

4β-HC functions primarily through its interaction with the liver X receptor (LXR), a key regulator of lipid homeostasis. It acts as a potent agonist for LXR, stimulating the expression of sterol regulatory element-binding protein 1c (SREBP1c), which is crucial for de novo lipogenesis. This process involves:

- Induction of Lipogenic Genes : 4β-HC promotes the transcription of genes involved in fatty acid synthesis and triglyceride accumulation in liver cells. In vitro studies have shown that treatment with 4β-HC leads to increased lipid droplet formation and triglyceride levels in hepatocytes .

- Regulation of Cholesterol Efflux : It also enhances the expression of ATP-binding cassette transporters (ABCA1 and ABCG1), facilitating cholesterol efflux from cells . This dual action helps maintain cholesterol balance while promoting lipid storage.

In Vitro Studies

Research has demonstrated that:

- Triglyceride Accumulation : In primary mouse hepatocytes, exposure to 4β-HC resulted in significant triglyceride accumulation, as evidenced by BODIPY staining . The accumulation was inhibited by LXR antagonists and fatty acid synthase inhibitors, confirming the involvement of these pathways.

- Lipogenic Program Activation : The activation of SREBP1c by 4β-HC leads to enhanced lipogenesis, which is critical for energy storage and metabolic regulation .

In Vivo Studies

In animal models:

- Mice fed a diet supplemented with 4β-HC exhibited increased liver triglyceride content and larger lipid droplets compared to controls. This effect was less potent than that observed with synthetic LXR agonists but still significant .

Case Studies

- Clinical Relevance as a Biomarker : A study highlighted the use of plasma levels of 4β-HC as a biomarker for assessing CYP3A activity in drug metabolism. Variations in plasma concentrations were correlated with drug-drug interactions involving CYP3A inducers and inhibitors .

- Impact on Lipid Profiles : Another study reported that administration of 4β-HC led to decreased blood lipid levels while enhancing liver enzyme activity responsible for lipid metabolism, suggesting potential therapeutic applications in managing dyslipidemia .

Similar Compounds

| Compound | Mechanism of Action | Notes |

|---|---|---|

| Cholesterol | Precursor for steroid hormones | Essential for membrane structure |

| 25-Hydroxycholesterol | Regulates immune responses | Involved in inflammatory processes |

| 27-Hydroxycholesterol | Modulates cholesterol homeostasis | Acts as a signaling molecule |

常见问题

Basic Research Questions

Q. How can researchers verify the purity and structural integrity of 4β-Hydroxy Cholesterol 4-Acetate before experimental use?

- Methodological Answer :

- Confirm purity using a Certificate of Analysis (CoA) provided by the supplier, which includes HPLC purity ≥98% and batch-specific validation .

- Validate structural integrity via NMR (e.g., H/C) or FTIR to confirm ester and hydroxyl functional groups. Cross-reference spectral data with published standards (e.g., CAS 17320-10-4) .

- Pre-experiment drying may be required if the compound is hygroscopic; store at 2–8°C in amber vials to prevent photodegradation .

Q. What analytical techniques are recommended for quantifying 4β-Hydroxy Cholesterol 4-Acetate in biological matrices?

- Methodological Answer :

- Use HPLC-MS/MS with a C18 column and isocratic elution (e.g., methanol:water 85:15) for high sensitivity. Include deuterated internal standards (e.g., d7-4β-hydroxycholesterol) to correct for matrix effects .

- Validate recovery rates using spiked plasma/serum samples (e.g., 10–500 ng/mL range) and assess intra-/inter-day precision (<15% CV) .

Q. Why might chromatographic analysis of 4β-Hydroxy Cholesterol 4-Acetate yield multiple peaks, and how can this be resolved?

- Methodological Answer :

- Multiple peaks may arise from isomerization (e.g., epimerization at C4) or degradation during storage. Confirm by comparing retention times with fresh vs. aged samples .

- Mitigate by using inert solvents (e.g., argon-purged acetonitrile) and avoiding prolonged exposure to room temperature. Re-crystallize from ethanol if necessary .

Advanced Research Questions

Q. How can 4β-Hydroxy Cholesterol 4-Acetate be used as a biomarker for CYP3A4/5 activity in drug metabolism studies?

- Methodological Answer :

- Administer a probe drug (e.g., rifampicin) to induce CYP3A4 and measure 4β-Hydroxy Cholesterol 4-Acetate levels in plasma via LC-MS/MS. Correlate its accumulation with CYP3A4 activity using pharmacokinetic models (e.g., non-linear mixed-effects modeling) .

- Note: Baseline correction is critical due to endogenous levels; use stable isotope-labeled internal standards for accuracy .

Q. What experimental design considerations are essential for studying the stability of 4β-Hydroxy Cholesterol 4-Acetate in long-term pharmacokinetic studies?

- Methodological Answer :

- Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 1–3 months. Monitor degradation products (e.g., free cholesterol) via UPLC-QTOF .

- In biological matrices, add antioxidants (e.g., BHT) and store at -80°C to prevent oxidation of the 4β-hydroxyl group .

Q. How can researchers address contradictory data on the role of 4β-Hydroxy Cholesterol 4-Acetate in cardiovascular risk assessment?

- Methodological Answer :

- Perform stratified analyses by patient subgroups (e.g., statin users vs. non-users) to isolate confounding factors. Use Mendelian randomization to assess causality between CYP3A4 activity and LDL/HDL modulation .

- Validate findings in in vitro models (e.g., hepatic HepG2 cells) to differentiate direct effects from metabolic byproducts .

Q. What safety protocols are critical when handling 4β-Hydroxy Cholesterol 4-Acetate in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye irritation (Category 2 hazard). Store in sealed containers with desiccants (e.g., silica gel) to prevent hydrolysis .

- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Monitor air quality for particulate dispersion .

属性

IUPAC Name |

[(3S,4S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAJTVKFJMIGFR-WAJRRKGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4OC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857742 | |

| Record name | (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2515-18-6 | |

| Record name | (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。